molecular formula C10H18O B1345478 (2,6,6-trimethylcyclohex-2-en-1-yl)methanol CAS No. 6627-74-3

(2,6,6-trimethylcyclohex-2-en-1-yl)methanol

Cat. No. B1345478
M. Wt: 154.25 g/mol
InChI Key: WFBRXMMODZGJPF-UHFFFAOYSA-N
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Patent
US04091823

Procedure details

To a suspension of 1.25 g NaBH4 in 50 ml. 95% ethanol cooled in an ice bath was added dropwise with stirring 5.0 g alpha-cyclocitral which had been prepared as described in Example 1. When the addition was complete, the ice bath was removed and water was added to dissolve any remaining solids. The reaction mixture was then stirred overnight at room temperature. The solvent was removed at reduced pressure and the residue taken up in ether, washed with 1 N acetic acid, dilute sodium bicarbonate and water. The ether extract was dried over sodium sulfate and concentrated to give 3.6 g alpha-cyclogeraniol as a colorless oil of 95% purity by gas chromatographic analysis.
Name
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[CH3:3][C:4]1[CH:9]([CH:10]=[O:11])[C:8]([CH3:13])([CH3:12])[CH2:7][CH2:6][CH:5]=1>C(O)C>[CH3:3][C:4]1[CH:9]([CH2:10][OH:11])[C:8]([CH3:13])([CH3:12])[CH2:7][CH2:6][CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.25 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
CC1=CCCC(C1C=O)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
had been prepared
ADDITION
Type
ADDITION
Details
When the addition
CUSTOM
Type
CUSTOM
Details
the ice bath was removed
ADDITION
Type
ADDITION
Details
water was added
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve any remaining solids
CUSTOM
Type
CUSTOM
Details
The solvent was removed at reduced pressure
WASH
Type
WASH
Details
washed with 1 N acetic acid, dilute sodium bicarbonate and water
EXTRACTION
Type
EXTRACTION
Details
The ether extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1=CCCC(C1CO)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g
YIELD: CALCULATEDPERCENTYIELD 71.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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